molecular formula C12H10O5 B452143 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 81017-24-5

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B452143
CAS No.: 81017-24-5
M. Wt: 234.2g/mol
InChI Key: JMFDBVXPWUZBIE-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol . It belongs to the class of organic compounds known as chromenes, which are characterized by a benzopyran ring system. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other chromene derivatives may not be as effective .

Properties

IUPAC Name

8-ethoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDBVXPWUZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351531
Record name 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81017-24-5
Record name 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81017-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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